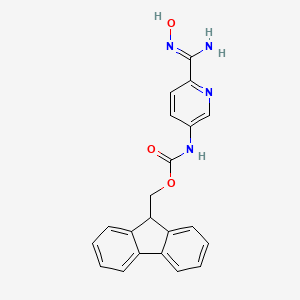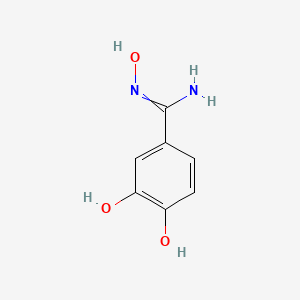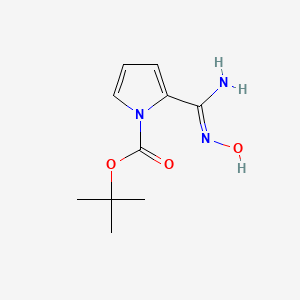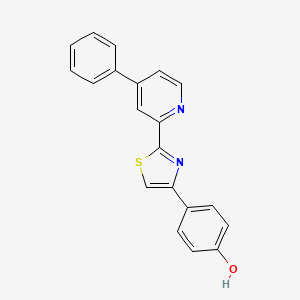
5-(Chloromethyl)-3-(4-(tolyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4-(tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloromethyl)-3-(4-(tolyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(4-(tolyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity : A study by Hutt, Elslager, and Werbel (1970) explored the synthesis of 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, which showed significant activity against Plasmodium berghei in mice, suggesting potential antimalarial applications (Hutt, Elslager, & Werbel, 1970).
Chlorination Studies : Burden and Heywood (1972) examined the chlorination of 3,5-dimethyl-1,2,4-oxadiazole, providing insights into the reactivity of these compounds, which is crucial for understanding their chemical behavior and potential applications (Burden & Heywood, 1972).
Ring Transformations in Heterocycles : El-Abadelah et al. (1991) discussed the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, highlighting the versatility of these compounds in synthetic chemistry (El-Abadelah et al., 1991).
Novel Reactions and Potential Synthetic Routes : Sağırlı and Dürüst (2018) described a reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to trisubstituted oxadiazol-5-ylacetonitriles and alkanes, suggesting new synthetic routes and transformations (Sağırlı & Dürüst, 2018).
Difluoromethylene-Containing Compounds Synthesis : Yang et al. (2007) synthesized difluoromethylene-containing 1,2,4-oxadiazole compounds, demonstrating the potential for creating novel fluorinated compounds with unique properties (Yang et al., 2007).
Antimicrobial Activity : Prabhashankar et al. (2013) studied the antimicrobial activity of new substituted 1,3,4-oxadiazole analogues, which indicates the potential use of these compounds in antimicrobial applications (Prabhashankar et al., 2013).
Synthon for Synthesis of 1,2,5-Oxadiazole Derivatives : Stepanov et al. (2019) explored the use of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan as a multifunctional synthon, demonstrating its utility in synthesizing a variety of 1,2,5-oxadiazole derivatives (Stepanov et al., 2019).
Building Block in Medicinal Chemistry : Jakopin (2018) reported on the use of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a versatile building block, highlighting its potential in medicinal chemistry (Jakopin, 2018).
properties
IUPAC Name |
5-(chloromethyl)-4-(4-methylphenyl)-5H-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-8-2-4-9(5-3-8)13-7-12-14-10(13)6-11/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGYDDWBQAFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NOC2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-(tolyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate](/img/structure/B8045812.png)
![Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate](/img/structure/B8045818.png)




![N-[1-(hydroxyamino)isoquinolin-3-yl]hydroxylamine](/img/structure/B8045868.png)


![2-Phenyl-3-methylimidazo[1,2-b]thiazole](/img/structure/B8045909.png)

![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium](/img/structure/B8045929.png)
